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Get Quote

Introduction: The Criticality of Impurity Profiling in
Gliclazide Formulations
Gliclazide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent

for the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to

its purity and the absence of unwanted related substances. Impurities in active pharmaceutical

ingredients (APIs) and finished drug products can arise from various sources, including the

manufacturing process, degradation of the API, and interactions with excipients. These

impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug

product. Therefore, rigorous analytical control of impurities is a critical aspect of pharmaceutical

development and manufacturing, mandated by global regulatory bodies such as the

International Council for Harmonisation (ICH).

This application note provides a comprehensive guide to the analytical techniques for the

profiling of Carboxy Gliclazide, a known metabolite and potential degradation product of

Gliclazide. We will delve into the underlying principles of the analytical methodologies, provide
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detailed, field-proven protocols for High-Performance Liquid Chromatography with UV detection

(HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and

discuss the rationale behind the experimental choices. This guide is intended for researchers,

scientists, and drug development professionals engaged in the quality control and assurance of

Gliclazide.

Understanding Carboxy Gliclazide: A Key Impurity
Carboxy Gliclazide is a major metabolite of Gliclazide, formed through the oxidation of the

tolyl methyl group to a carboxylic acid. Its presence in Gliclazide drug substance or product can

be indicative of metabolic degradation or oxidative stress during manufacturing or storage.

Chemical Structure:

Gliclazide: N-(hexahydrocyclopenta[c]pyrrol-2(1H)-ylcarbamoyl)-4-

methylbenzenesulfonamide

Carboxy Gliclazide: 4-({[(hexahydrocyclopenta[c]pyrrol-2(1H)-

yl)amino]carbonyl}sulfamoyl)benzoic acid

The structural difference, the carboxylic acid moiety in place of the methyl group, significantly

alters the polarity of the molecule, a key factor that is exploited in its chromatographic

separation from the parent drug.

Regulatory Framework: ICH Guidelines on
Impurities
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in

new drug substances and new drug products, respectively.[1] These guidelines establish

thresholds for reporting, identification, and qualification of impurities.
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Threshold Maximum Daily Dose ≤ 2 g/day

Reporting Threshold 0.05%

Identification Threshold
0.10% or 1.0 mg per day intake (whichever is

lower)

Qualification Threshold
0.15% or 1.0 mg per day intake (whichever is

lower)

A summary of ICH thresholds for impurities.

It is imperative that the analytical methods employed for impurity profiling are validated to be

sensitive enough to detect and quantify impurities at or below these thresholds.

Forced Degradation Studies: Unveiling the Impurity
Profile
Forced degradation studies are essential to understand the intrinsic stability of a drug

substance and to develop stability-indicating analytical methods. Gliclazide is susceptible to

degradation under various stress conditions.[2][3]

Caption: Forced degradation pathways of Gliclazide.

Oxidative conditions, in particular, are known to promote the formation of Carboxy Gliclazide.

Understanding these pathways is crucial for designing robust analytical methods that can

separate Carboxy Gliclazide from Gliclazide and other potential degradation products.

Analytical Technique I: High-Performance Liquid
Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis for impurity profiling due to its

robustness, precision, and cost-effectiveness. The method described below is a

comprehensive protocol for the quantification of Carboxy Gliclazide in Gliclazide drug

substance and formulated products.
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Protocol: HPLC-UV Method for Carboxy Gliclazide
Impurity Profiling
1. Instrumentation and Materials:

High-Performance Liquid Chromatograph with a UV-Vis detector.

Data acquisition and processing software.

Analytical balance.

Volumetric flasks and pipettes.

Syringe filters (0.45 µm).

HPLC grade acetonitrile, methanol, and water.

Ammonium acetate, analytical grade.

Gliclazide Reference Standard (CRS).

Carboxy Gliclazide Reference Standard. (Commercially available from various suppliers).

2. Chromatographic Conditions:
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Parameter Condition Rationale

Column
C18 (e.g., 250 mm x 4.6 mm, 5

µm)

Provides good retention and

separation for moderately

polar compounds like

Gliclazide and its impurities.

Mobile Phase

Acetonitrile: 0.025 M

Ammonium Acetate Buffer (pH

3.5) (40:60 v/v)[3]

The buffer controls the

ionization of Carboxy

Gliclazide, ensuring consistent

retention, while acetonitrile

provides the necessary elution

strength.

Flow Rate 1.0 mL/min

A standard flow rate for a 4.6

mm ID column, providing a

balance between analysis time

and separation efficiency.

Injection Volume 20 µL
A typical injection volume for

standard HPLC analysis.

Column Temperature 30 °C

Maintaining a constant column

temperature ensures

reproducible retention times.

Detection Wavelength 235 nm[4][5]

Gliclazide and its related

impurities exhibit significant

absorbance at this wavelength,

allowing for sensitive

detection.

3. Preparation of Solutions:

Ammonium Acetate Buffer (0.025 M, pH 3.5): Dissolve approximately 1.93 g of ammonium

acetate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 with glacial acetic acid.

Mobile Phase: Mix 400 mL of acetonitrile with 600 mL of 0.025 M Ammonium Acetate Buffer

(pH 3.5). Filter and degas.
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Diluent: Mobile phase is recommended as the diluent to ensure peak shape integrity.

Gliclazide Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of

Gliclazide CRS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the

diluent.

Carboxy Gliclazide Standard Stock Solution (100 µg/mL): Accurately weigh about 5 mg of

Carboxy Gliclazide reference standard into a 50 mL volumetric flask. Dissolve in and dilute

to volume with the diluent.

System Suitability Solution: Prepare a solution containing 100 µg/mL of Gliclazide and 1

µg/mL of Carboxy Gliclazide in the diluent. This solution is used to verify the performance of

the chromatographic system.

Test Solution (Drug Substance): Accurately weigh about 25 mg of Gliclazide drug substance

into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Test Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh

a portion of the powder equivalent to about 25 mg of Gliclazide into a 25 mL volumetric flask.

Add about 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the

API. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter.

4. System Suitability:

Inject the System Suitability Solution and verify the following parameters:

Parameter Acceptance Criteria

Tailing Factor (for Gliclazide peak) ≤ 2.0

Theoretical Plates (for Gliclazide peak) ≥ 2000

Resolution (between Gliclazide and Carboxy

Gliclazide)
≥ 2.0

%RSD for replicate injections (n=6) ≤ 2.0%

5. Analysis and Calculation:
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Inject the diluent (as a blank), the standard solutions, and the test solutions into the

chromatograph. Record the chromatograms and integrate the peak areas.

The percentage of Carboxy Gliclazide in the sample can be calculated using the following

formula:

% Carboxy Gliclazide = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) *

Purity_standard * 100

Where:

Area_impurity is the peak area of Carboxy Gliclazide in the test solution.

Area_standard is the peak area of Carboxy Gliclazide in the standard solution.

Conc_standard is the concentration of the Carboxy Gliclazide standard solution.

Conc_sample is the concentration of the Gliclazide sample solution.

Purity_standard is the purity of the Carboxy Gliclazide reference standard.

Analytical Technique II: Liquid Chromatography with
Tandem Mass Spectrometry (LC-MS/MS)
For the identification and quantification of impurities at very low levels, or for structural

elucidation, LC-MS/MS is the technique of choice. Its high sensitivity and selectivity make it an

invaluable tool in impurity profiling.

Protocol: LC-MS/MS Method for Carboxy Gliclazide
Identification and Quantification
1. Instrumentation and Materials:

Liquid Chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

Electrospray Ionization (ESI) source.

Data acquisition and processing software.
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All materials listed in the HPLC-UV section.

2. Chromatographic Conditions:

The chromatographic conditions can be similar to the HPLC-UV method, but may be optimized

for faster analysis times if the resolution from other impurities is not a concern.

3. Mass Spectrometric Conditions:

Parameter Condition Rationale

Ionization Mode
Electrospray Ionization (ESI),

Positive or Negative

ESI is suitable for polar

molecules like Carboxy

Gliclazide. Both positive and

negative modes should be

evaluated for optimal

sensitivity.

Multiple Reaction Monitoring

(MRM) Transitions

To be determined by infusing a

standard solution of Carboxy

Gliclazide.

MRM provides high selectivity

and sensitivity for

quantification.

Precursor Ion (Q1)
[M+H]⁺ or [M-H]⁻ of Carboxy

Gliclazide

The mass-to-charge ratio of

the molecular ion.

Product Ion (Q3)
Characteristic fragment ions of

Carboxy Gliclazide

Fragmentation of the precursor

ion provides structural

information and enhances

selectivity.

Collision Energy
To be optimized for maximum

product ion intensity.

The energy required to induce

fragmentation.

Caption: A typical LC-MS/MS workflow for impurity analysis.

4. Analysis:

Identification: The presence of Carboxy Gliclazide in a sample is confirmed by the matching

retention time and the presence of the specific MRM transitions observed for the reference
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standard.

Quantification: A calibration curve is constructed by analyzing a series of standard solutions

of Carboxy Gliclazide at different concentrations. The concentration of Carboxy Gliclazide
in the sample is then determined by interpolating its response from the calibration curve. The

use of a stable isotope-labeled internal standard is recommended for the highest accuracy

and precision.

Method Validation: Ensuring Trustworthy Results
Any analytical method used for impurity profiling must be validated according to ICH Q2(R1)

guidelines to ensure its suitability for its intended purpose. The validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of

components that may be expected to be present. This is typically demonstrated through

forced degradation studies and analysis of placebo samples.

Linearity: The ability of the method to obtain test results that are directly proportional to the

concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the

sample for which the method has been demonstrated to have a suitable level of precision,

accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is

often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is

applied repeatedly to multiple samplings of a homogeneous sample. This includes

repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst

variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but

not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be

quantitatively determined with suitable precision and accuracy. The LOQ should be at or
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below the reporting threshold.

Robustness: A measure of the method's capacity to remain unaffected by small, but

deliberate variations in method parameters.

Conclusion
The analytical profiling of Carboxy Gliclazide is a critical component in ensuring the quality,

safety, and efficacy of Gliclazide drug products. The HPLC-UV method detailed in this

application note provides a robust and reliable approach for the routine quantification of this

impurity. For higher sensitivity and structural confirmation, the LC-MS/MS method serves as a

powerful complementary technique. Adherence to the principles of method validation and a

thorough understanding of the regulatory landscape are paramount for successful

implementation of these analytical strategies in a pharmaceutical quality control environment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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